The compound H-Thr-Ser-Tyr-Lys-Phe-Glu-Ser-Val-OH is a peptide composed of nine amino acids: threonine, serine, tyrosine, lysine, phenylalanine, glutamic acid, serine, and valine. This peptide is notable for its specific sequence, which influences its structural and functional properties. Peptides like this one are often studied for their potential biological activities and therapeutic applications due to the unique combination of amino acids that can interact with various biological targets.
Common reagents for these reactions include hydrogen peroxide for oxidation and reducing agents like dithiothreitol (DTT) for reduction.
The biological activity of H-Thr-Ser-Tyr-Lys-Phe-Glu-Ser-Val-OH is largely dictated by its sequence and structure. Peptides of this nature can interact with various molecular targets such as receptors and enzymes, potentially acting as agonists or antagonists. For example, the presence of lysine and tyrosine may enhance the peptide's affinity for certain receptors, influencing signaling pathways associated with cellular responses .
The synthesis of H-Thr-Ser-Tyr-Lys-Phe-Glu-Ser-Val-OH typically employs solid-phase peptide synthesis (SPPS). This method involves several key steps:
Peptides like H-Thr-Ser-Tyr-Lys-Phe-Glu-Ser-Val-OH have various applications in:
Studies on the interactions of H-Thr-Ser-Tyr-Lys-Phe-Glu-Ser-Val-OH with biological targets often involve techniques such as:
These studies help elucidate how the peptide's unique sequence influences its biological function .
Several peptides share similarities with H-Thr-Ser-Tyr-Lys-Phe-Glu-Ser-Val-OH in terms of structure or function. Here are a few notable examples:
Compound Name | Composition | Unique Features |
---|---|---|
H-Tyr-Gly-Gly-Phe-Met-Thr-Ser | Tyrosine, glycine, phenylalanine, methionine | Involvement in neuropeptide signaling |
H-Ala-Cys-Asn-Thr-Gly-Ser-Pro | Alanine, cysteine, asparagine | Known for antioxidant properties |
H-Glu-Ala-Val-Lys | Glutamic acid, alanine, valine | Potential role in metabolic regulation |
The uniqueness of H-Thr-Ser-Tyr-Lys-Phe-Glu-Ser-Val-OH lies in its specific arrangement of amino acids that may confer distinct biological activities compared to these similar compounds .
Peptide chemistry occupies a central role in biotechnology, enabling the precise construction of biomolecules that mimic natural proteins or exhibit novel functionalities. The development of solid-phase peptide synthesis (SPPS) by Bruce Merrifield in the 1960s revolutionized the field, allowing for the automated, stepwise assembly of amino acids on insoluble resin supports. This methodology minimizes purification steps and maximizes yield, making it indispensable for producing peptides like TSYKFESV for research and therapeutic applications.
Synthetic peptides serve as vital tools for probing protein-protein interactions, enzyme mechanisms, and immune responses. For instance, epitope-mapping studies rely on short peptide sequences to identify antigenic determinants recognized by antibodies. The versatility of peptides extends to drug development, where modified sequences can enhance stability, bioavailability, and target specificity compared to small-molecule compounds. TSYKFESV exemplifies these principles, as its sequence derives from viral proteins and has been repurposed for immunological studies.
TSYKFESV’s primary significance lies in its role as a conserved epitope in vaccinia virus strains, including Modified Vaccinia Ankara (MVA), a widely used vaccine vector. The peptide corresponds to residues 20–27 of the B8R protein, which encodes an interferon-gamma (IFN-γ) receptor homolog critical for viral immune evasion. By binding IFN-γ, B8R neutralizes its antiviral activity, making TSYKFESV a valuable tool for studying host-pathogen interactions and vaccine efficacy.
Structural features further justify its study:
These attributes make TSYKFESV a model system for investigating peptide conformation-activity relationships and designing synthetic vaccines.
This review systematically addresses three dimensions of TSYKFESV:
By consolidating data from biochemical, structural, and immunological studies, this work aims to clarify the peptide’s mechanistic contributions to vaccinology and outline future research directions.
The chemical compound H-Thr-Ser-Tyr-Lys-Phe-Glu-Ser-Val-OH represents an octapeptide composed of eight amino acid residues linked through peptide bonds [1]. This linear peptide consists of threonine, serine, tyrosine, lysine, phenylalanine, glutamic acid, serine, and valine residues arranged in sequential order from the amino terminus to the carboxyl terminus [5] [8]. The peptide exhibits the characteristic structural features of naturally occurring protein fragments, with each amino acid component maintaining the standard left-handed configuration found in biological systems [25] [32].
The systematic IUPAC nomenclature for this octapeptide follows established conventions for peptide naming based on the individual amino acid components [9] [34]. According to IUPAC guidelines for peptide nomenclature, the systematic name is constructed by listing each amino acid residue in sequence from the amino terminus, with each residue designated by its systematic chemical name followed by the suffix "yl" except for the carboxyl-terminal residue [32] [34].
The complete systematic IUPAC name for H-Thr-Ser-Tyr-Lys-Phe-Glu-Ser-Val-OH is: L-threonyl-L-seryl-L-tyrosyl-L-lysyl-L-phenylalanyl-L-glutamyl-L-seryl-L-valine [34]. This nomenclature explicitly indicates the stereochemical configuration of each amino acid residue, with all residues maintaining the natural L-configuration characteristic of biologically active peptides [25] [32].
Nomenclature Type | Designation |
---|---|
Three-letter abbreviation | Thr-Ser-Tyr-Lys-Phe-Glu-Ser-Val |
One-letter code | TSYKFESV |
Full systematic name | L-threonyl-L-seryl-L-tyrosyl-L-lysyl-L-phenylalanyl-L-glutamyl-L-seryl-L-valine |
Standard peptide notation | H-Thr-Ser-Tyr-Lys-Phe-Glu-Ser-Val-OH |
The molecular formula for H-Thr-Ser-Tyr-Lys-Phe-Glu-Ser-Val-OH is C₄₄H₄₉N₉O₇, derived through systematic analysis of the constituent amino acid residues and accounting for peptide bond formation [16] [17]. The calculation involves summing the elemental composition of all eight amino acid residues and subsequently subtracting the elements lost during peptide bond formation through dehydration synthesis reactions [13] [20].
Amino Acid | Molecular Weight (Da) | Molecular Formula |
---|---|---|
Threonine | 119.1 [18] [22] | C₄H₇NO₂ [16] [17] |
Serine | 105.1 [18] [22] | C₃H₅NO₂ [16] [17] |
Tyrosine | 181.2 [18] [22] | C₉H₉NO₂ [16] [17] |
Lysine | 146.2 [18] [22] | C₆H₁₂N₂O [16] [17] |
Phenylalanine | 165.2 [18] [22] | C₉H₉NO [16] [17] |
Glutamic acid | 147.1 [18] [22] | C₅H₇NO₃ [16] [17] |
Serine | 105.1 [18] [22] | C₃H₅NO₂ [16] [17] |
Valine | 117.1 [18] [22] | C₅H₉NO [16] [17] |
The molecular weight calculation requires consideration of peptide bond formation, which involves the elimination of water molecules between adjacent amino acid residues [13] [20]. For an octapeptide containing eight amino acid residues, seven peptide bonds are formed, resulting in the loss of seven water molecules (7 × 18.016 Da = 126.112 Da) [20] [19]. The total molecular weight of the individual amino acids (1086.1 Da) minus the water molecules lost during peptide bond formation yields a final molecular weight of 960.0 Da [19] [22].
Calculation Component | Value |
---|---|
Sum of amino acid molecular weights | 1086.1 Da |
Number of peptide bonds | 7 |
Water molecules eliminated | 7 × 18.016 = 126.112 Da |
Final molecular weight | 960.0 Da |
Molecular formula | C₄₄H₄₉N₉O₇ |
The structural formula of H-Thr-Ser-Tyr-Lys-Phe-Glu-Ser-Val-OH reflects the linear arrangement of eight amino acid residues connected through amide linkages known as peptide bonds [26] [27]. Each peptide bond exhibits the characteristic planar configuration with partial double bond character due to resonance between the carbonyl carbon and amide nitrogen [13] [26]. The peptide backbone maintains a trans configuration around each peptide bond, which represents the thermodynamically favored conformation [13] [27].
The stereochemistry of this octapeptide is defined by the absolute configuration of each constituent amino acid residue [24] [25]. All amino acid components maintain the L-configuration, which corresponds to the (S)-configuration at the alpha-carbon center for most amino acids according to the Cahn-Ingold-Prelog priority rules [24] [25]. This stereochemical arrangement is consistent with naturally occurring peptides and proteins found in biological systems [25] [27].
Amino Acid Position | Residue | Systematic Name | Stereochemistry |
---|---|---|---|
1 (N-terminus) | Threonine | 2-Amino-3-hydroxybutanoic acid [32] | L-(S)-configuration [24] [25] |
2 | Serine | 2-Amino-3-hydroxypropanoic acid [32] | L-(S)-configuration [24] [25] |
3 | Tyrosine | 2-Amino-3-(4-hydroxyphenyl)-propanoic acid [32] | L-(S)-configuration [24] [25] |
4 | Lysine | 2,6-Diaminohexanoic acid [32] | L-(S)-configuration [24] [25] |
5 | Phenylalanine | 2-Amino-3-phenylpropanoic acid [32] | L-(S)-configuration [24] [25] |
6 | Glutamic acid | 2-Aminopentanedioic acid [32] | L-(S)-configuration [24] [25] |
7 | Serine | 2-Amino-3-hydroxypropanoic acid [32] | L-(S)-configuration [24] [25] |
8 (C-terminus) | Valine | 2-Amino-3-methylbutanoic acid [32] | L-(S)-configuration [24] [25] |
The three-dimensional structure of this octapeptide is influenced by the conformational flexibility around the phi and psi dihedral angles of each amino acid residue [27] [28]. The presence of aromatic residues (tyrosine and phenylalanine) and charged residues (lysine and glutamic acid) contributes to potential intramolecular interactions that may influence the overall peptide conformation in solution [28] [12]. The peptide backbone adopts conformations that minimize steric clashes while allowing for favorable electrostatic and hydrophobic interactions between side chains [27] [28].
The peptide sequence notation for H-Thr-Ser-Tyr-Lys-Phe-Glu-Ser-Val-OH follows established conventions for representing peptide structures in biochemical literature [5] [8]. The standard three-letter amino acid abbreviations are connected by hyphens to indicate peptide bond linkages, with the amino terminus designated by "H-" and the carboxyl terminus indicated by "-OH" [10] [30].
The one-letter code representation provides a condensed format for sequence identification and database searches [5] [36]. Each amino acid is represented by its designated single-letter symbol according to IUPAC standards for amino acid nomenclature [5] [32] [36]. This system enables efficient communication of peptide sequences in scientific literature and bioinformatics applications [36] [32].
Representation Format | Sequence |
---|---|
Full systematic notation | H-Thr-Ser-Tyr-Lys-Phe-Glu-Ser-Val-OH |
Three-letter abbreviation | Thr-Ser-Tyr-Lys-Phe-Glu-Ser-Val |
One-letter code | TSYKFESV |
Amino acid count | 8 residues |
Peptide bond count | 7 bonds |